molecular formula C18H30N4O2 B11109541 N'~1~,N'~6~-dicyclohexylidenehexanedihydrazide

N'~1~,N'~6~-dicyclohexylidenehexanedihydrazide

Cat. No.: B11109541
M. Wt: 334.5 g/mol
InChI Key: MBHOTLVGYHLMIQ-UHFFFAOYSA-N
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Description

N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide is a chemical compound with the molecular formula C18H30N4O2 It is known for its unique structure, which includes two cyclohexylidene groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide typically involves the reaction of hexanedihydrazide with cyclohexanone under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide
  • N’~1~,N’~6~-diphenylhexanedihydrazide

Comparison: N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide is unique due to its cyclohexylidene groups, which confer specific chemical properties and reactivity Compared to N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide, it has a larger ring structure, leading to different steric effects and reactivity

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

N,N'-bis(cyclohexylideneamino)hexanediamide

InChI

InChI=1S/C18H30N4O2/c23-17(21-19-15-9-3-1-4-10-15)13-7-8-14-18(24)22-20-16-11-5-2-6-12-16/h1-14H2,(H,21,23)(H,22,24)

InChI Key

MBHOTLVGYHLMIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)CCCCC(=O)NN=C2CCCCC2)CC1

Origin of Product

United States

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